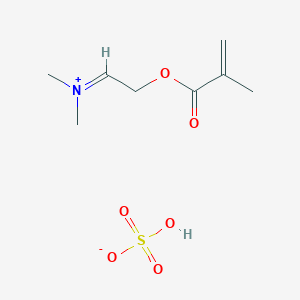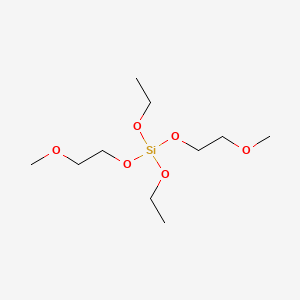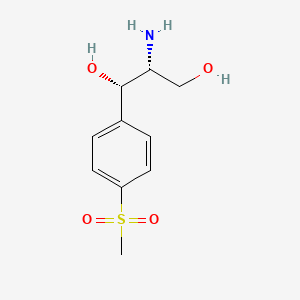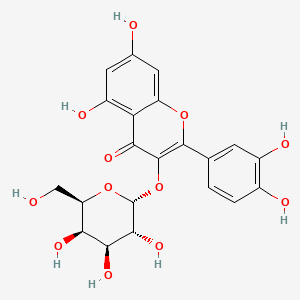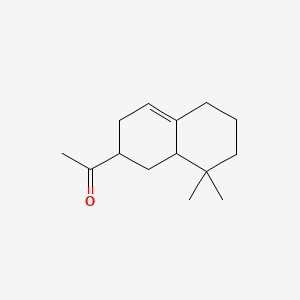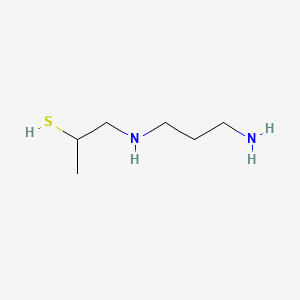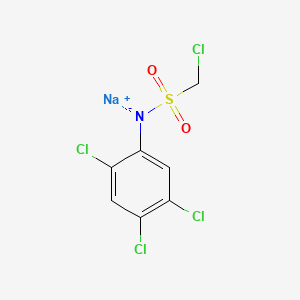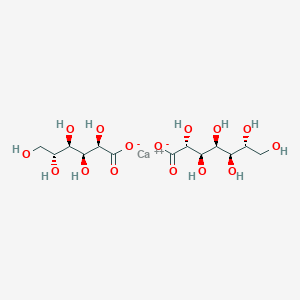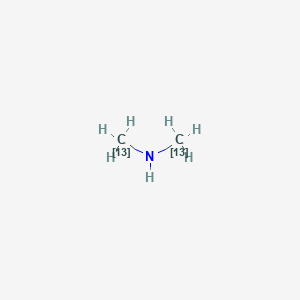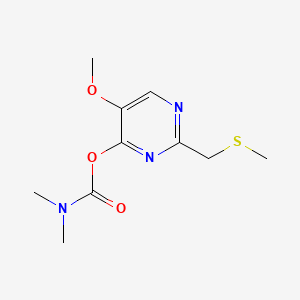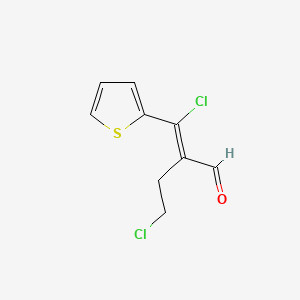
4-Chloro-2-(chloro-2-thienylmethylene)butyraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and an aldehyde functional group. It is used in various chemical processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde typically involves the reaction of 2-chlorothiophene with butyraldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-chloro-2-(chloro-2-thienylmethylene)butyric acid.
Reduction: 4-chloro-2-(chloro-2-thienylmethylene)butanol.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
- 4-chloro-2-(methylthio)butyraldehyde
- 4-chloro-2-(ethylthio)butyraldehyde
- 4-chloro-2-(phenylthio)butyraldehyde
Comparison: Compared to its analogs, 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Numéro CAS |
84100-57-2 |
|---|---|
Formule moléculaire |
C9H8Cl2OS |
Poids moléculaire |
235.13 g/mol |
Nom IUPAC |
(2Z)-4-chloro-2-[chloro(thiophen-2-yl)methylidene]butanal |
InChI |
InChI=1S/C9H8Cl2OS/c10-4-3-7(6-12)9(11)8-2-1-5-13-8/h1-2,5-6H,3-4H2/b9-7- |
Clé InChI |
QXEFQLSTMWQGGF-CLFYSBASSA-N |
SMILES isomérique |
C1=CSC(=C1)/C(=C(\CCCl)/C=O)/Cl |
SMILES canonique |
C1=CSC(=C1)C(=C(CCCl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


